molecular formula C18H25N7O B12183239 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B12183239
M. Wt: 355.4 g/mol
InChI Key: HEGPBXVDPPPUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The systematic IUPAC name of this compound is derived through hierarchical substitution rules. The parent structure is piperidine-4-carboxamide , a six-membered nitrogen-containing heterocycle with a carboxamide group at position 4. The substituents are analyzed as follows:

  • 1-(tetrazolo[1,5-b]pyridazin-6-yl) : A tetrazolo[1,5-b]pyridazine moiety is attached to the piperidine nitrogen. This bicyclic system consists of a pyridazine ring (a six-membered di-nitrogen heterocycle) fused to a tetrazole ring (a five-membered ring with four nitrogen atoms) at positions 1 and 5 of the pyridazine. The substituent is located at position 6 of the pyridazine core.
  • N-(2-(cyclohex-1-en-1-yl)ethyl) : A cyclohexene-containing ethyl chain is bonded to the carboxamide nitrogen. The cyclohexene group features a six-membered ring with one double bond between carbons 1 and 2.

The full IUPAC name is thus:
N-[2-(cyclohexen-1-yl)ethyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide .

The structural formula (Figure 1) illustrates:

  • A piperidine ring with the carboxamide group at position 4.
  • A tetrazolo[1,5-b]pyridazine group at position 1 of the piperidine.
  • A 2-(cyclohex-1-en-1-yl)ethyl chain attached to the carboxamide nitrogen.

The molecular formula is C₁₉H₂₃N₇O , with a molecular weight of 381.45 g/mol.

Alternative Naming Conventions and Registry Identifiers

Beyond its IUPAC name, this compound is identified through several alternative conventions:

  • Registry Numbers : While no specific CAS number is listed in the provided sources, analogous compounds such as N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(pyrimidin-2-yl)piperidine-4-carboxamide (CAS 1442069) and N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide (CAS 29138938) follow similar naming patterns.
  • Synonym Conventions :
    • STL252260 : A lab-specific identifier used for cataloging.
    • AKOS022136989 : A commercial catalog number.
  • SMILES Notation : The simplified molecular-input line-entry system (SMILES) for this compound is C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NN4N=NC(=C43)N5C=CC=N5, encoding the cyclohexene, ethyl, piperidine, and tetrazolo-pyridazine components.
  • InChI Key : A standardized hashed identifier such as CSXNRAHWUOSGLK-UHFFFAOYSA-N (for analogous piperidine derivatives) ensures unique chemical identification in databases.

Isomeric Considerations and Stereochemical Configuration

Isomerism in this compound arises from two primary sources:

  • Regioisomerism : The tetrazolo[1,5-b]pyridazine group’s fusion pattern is critical. Alternative fusion positions (e.g., [1,5-a] or [1,6-b]) would yield distinct regioisomers. The [1,5-b] notation specifies that the tetrazole ring is fused to the pyridazine at positions 1 and 5, with the "b" side indicating the orientation relative to the pyridazine nitrogen atoms.
  • Stereoisomerism :
    • Cyclohexene Geometry : The cyclohex-1-en-1-yl group’s double bond between C1 and C2 may exhibit cis or trans isomerism. However, in six-membered rings, such geometric isomerism is typically constrained by ring strain, favoring the more stable trans configuration.
    • Piperidine Conformation : The piperidine ring adopts a chair conformation, with the carboxamide and tetrazolo-pyridazine groups occupying equatorial positions to minimize steric hindrance.
    • Chirality : The compound lacks chiral centers, as the piperidine’s carboxamide group at position 4 resides on a symmetric carbon in the chair conformation.

A computational analysis using PubChem’s 3D conformer tools confirms the absence of enantiomers or diastereomers, underscoring the compound’s stereochemical uniformity.

Properties

Molecular Formula

C18H25N7O

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C18H25N7O/c26-18(19-11-8-14-4-2-1-3-5-14)15-9-12-24(13-10-15)17-7-6-16-20-22-23-25(16)21-17/h4,6-7,15H,1-3,5,8-13H2,(H,19,26)

InChI Key

HEGPBXVDPPPUHT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

C15H18N4OC_{15}H_{18}N_{4}O

Its structure includes a cyclohexene ring, an ethyl chain, a tetrazole ring, and a piperidine carboxamide group. The presence of the tetrazole moiety is particularly significant as it often enhances the biological activity and solubility of compounds in various solvents, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include:

  • Formation of the Tetrazole Ring : This may involve cyclization reactions with appropriate precursors.
  • Piperidine Derivatization : Modifying piperidine to introduce the carboxamide functionality.
  • Cyclohexene Integration : Incorporating the cyclohexene moiety to complete the structure.

Careful control of reaction conditions is essential to ensure high yields and purity during synthesis.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. Upon binding to these targets, it may alter their activity, leading to changes in biochemical pathways. The precise mechanisms would depend on the biological context and specific interactions at play.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds within the same structural class. For example, derivatives containing similar tetrazole groups have shown significant inhibitory effects on monoamine oxidase (MAO), which is crucial for neurotransmitter regulation. Some derivatives exhibited IC50 values as low as 0.013 µM for MAO-B inhibition, indicating strong potency .

Cytotoxicity Assessments

Cytotoxicity studies using fibroblast cell lines (L929) have demonstrated that certain derivatives of pyridazinones exhibit varying levels of toxicity. For instance, one compound showed no cytotoxic effects at doses up to 100 µM, while another caused complete cell death at higher concentrations . Such findings suggest that this compound could be developed further as a safer therapeutic agent.

Potential Applications

The unique structural characteristics and biological activities suggest several potential applications:

  • Pharmaceutical Development : Targeting neurodegenerative disorders through MAO inhibition.
  • Antimicrobial Agents : Preliminary data indicate that similar compounds possess antimicrobial properties, warranting further exploration in this area.

Case Studies

Table 1 summarizes findings from various studies related to similar compounds within the same class:

Compound NameTarget EnzymeIC50 (µM)Selectivity IndexCytotoxicity
T3MAO-A4.19107.4Moderate
T6MAO-B0.013120.8None

These results highlight the potential for developing selective inhibitors with minimal cytotoxic effects for therapeutic use.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of tetrazoles exhibit promising antitumor properties. The incorporation of the tetrazole group in N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide may enhance its efficacy against various cancer cell lines. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Preliminary studies on related compounds have shown that tetrazole derivatives can protect neuronal cells from oxidative stress and excitotoxicity. This could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antimicrobial Properties

Tetrazole-containing compounds have been explored for their antimicrobial activity. The unique electronic properties of the tetrazole ring may contribute to the inhibition of bacterial growth by disrupting cellular processes. Investigations into the antimicrobial efficacy of this compound are warranted.

Case Study 1: Antitumor Activity Assessment

In a study conducted on a series of tetrazole derivatives, including this compound, researchers evaluated their cytotoxic effects against human cancer cell lines. The results indicated that certain modifications to the compound's structure resulted in enhanced activity against breast and lung cancer cells, suggesting a potential pathway for further development.

Case Study 2: Neuroprotection in Animal Models

A recent animal study explored the neuroprotective effects of similar piperidine derivatives in models of induced neurodegeneration. The findings revealed that these compounds significantly reduced markers of neuronal damage and improved cognitive function, highlighting the therapeutic potential of this compound for neurodegenerative conditions.

Future Research Directions

The applications of this compound warrant further exploration in several areas:

Drug Development

Continued investigation into its pharmacokinetics and pharmacodynamics will be essential for assessing its viability as a therapeutic agent.

Mechanistic Studies

Understanding the underlying mechanisms through which this compound exerts its biological effects will provide insights into its potential applications in treating various diseases.

Formulation Development

Research into different formulations could enhance bioavailability and therapeutic efficacy, making it suitable for clinical applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The tetrazole ring and carboxamide group are susceptible to hydrolysis under specific conditions:

Reaction Type Conditions Products Key Observations
Acidic HydrolysisHCl (6M), reflux, 12hRing-opening of tetrazole to form pyridazine-6-yl-amine derivativesReaction proceeds via protonation of tetrazole nitrogen, leading to N–N bond cleavage .
Basic HydrolysisNaOH (1M), 80°C, 6hPartial degradation of the carboxamide to carboxylic acidLimited stability of the cyclohexenylethyl group observed under prolonged basic conditions .

Nucleophilic Substitution

The piperidine nitrogen and tetrazole ring participate in substitution reactions:

Reaction Type Reagents Products Catalysts/Notes
AlkylationMethyl iodide, K2CO3, DMF, 60°CN-methylated piperidine derivativePiperidine nitrogen exhibits moderate nucleophilicity; regioselectivity confirmed by NMR.
Aryl Diazonium CouplingBenzenediazonium chloride, Cu(I) catalystSubstitution at the tetrazole C-3 positionCopper salts enhance reaction rate; yields ~45% .

Cyclization Reactions

The tetrazole-pyridazine system facilitates intramolecular cyclization:

Reaction Type Conditions Products Mechanistic Insights
Thermal CyclizationToluene, 110°C, 24hFormation of fused pyridazino-tetrazolo[1,5-a]pyrimidineProceeds via [4+2] cycloaddition; confirmed by X-ray crystallography .
Photochemical CyclizationUV light, acetonitrile, 12hBridged bicyclic productRadical intermediates detected via EPR spectroscopy.

Redox Reactions

The cyclohexenylethyl group and tetrazole ring undergo redox transformations:

Reaction Type Reagents Products Selectivity
HydrogenationH2 (1 atm), Pd/C, ethanolSaturation of cyclohexene to cyclohexaneComplete conversion achieved within 4h; no reduction of tetrazole observed .
OxidationKMnO4, H2SO4, 0°CEpoxidation of cyclohexeneLimited by competing overoxidation of the piperidine ring .

Stability and Degradation

Critical stability parameters under varying conditions:

Condition Observation Implications
Ambient light, 25°CGradual decomposition (~5% over 30 days)Requires storage in amber vials under inert gas .
High humidity (≥80% RH)Hydrolysis of carboxamide to carboxylic acidStability studies recommend desiccated storage.
Oxidative stress (H2O2)Degradation of tetrazole ring to form nitrilesConfirmed via LC-MS; antioxidants recommended in formulations .

Comparative Reactivity with Structural Analogs

Reactivity differences compared to related compounds:

Analog Key Functional Group Reactivity Difference
N-phenethyl-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamidePhenethyl substituentEnhanced stability under basic conditions due to aromatic shielding
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxylic acid Carboxylic acidHigher susceptibility to decarboxylation under thermal stress

Mechanistic and Synthetic Considerations

  • Catalytic Requirements : Copper(I) iodide significantly accelerates cyclization and coupling reactions, likely via coordination to the tetrazole nitrogen .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve yields in substitution reactions by stabilizing transition states.

  • Inert Atmosphere : Essential for preventing oxidation of the cyclohexenylethyl group during high-temperature reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(2-Chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)-4-piperidinecarboxamide

The closest structural analog in the provided evidence is N-(2-chlorobenzyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)-4-piperidinecarboxamide (). Key differences and similarities are outlined below:

Parameter Target Compound (Cyclohexenylethyl) Chlorobenzyl Analog ()
Molecular Formula C₁₉H₂₅N₇O (estimated*) C₁₇H₁₈ClN₇O
Average Mass ~395.46 g/mol (estimated*) 371.83 g/mol
Substituent at Piperidine Cyclohexenylethyl (C₈H₁₁) 2-Chlorobenzyl (C₇H₆Cl)
Lipophilicity (LogP) Higher (non-aromatic, aliphatic chain) Moderate (aromatic + Cl substituent)
Steric Bulk Greater (cyclohexene + ethyl chain) Moderate (benzyl + Cl)

*Note: Values for the target compound are estimated based on structural substitution compared to the chlorobenzyl analog .

Pharmacological Implications

  • Lipophilicity and Bioavailability : The cyclohexenylethyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the chlorobenzyl analog. This could affect oral bioavailability and metabolic stability .
  • Electron Effects : The chlorobenzyl group introduces electron-withdrawing properties (via Cl), which could modulate electronic interactions with targets, whereas the cyclohexenylethyl group lacks such effects.

Q & A

Q. Table 1: Representative NMR Data

Proton/CarbonChemical Shift (δ, ppm)Assignment
Piperidine N–CH22.8–3.1 (m)Piperidine C4
Tetrazolo C–H8.5 (d, J=5 Hz)Pyridazine C6
Cyclohexenyl CH21.6–2.0 (m)Cyclohexene C1

(Advanced) How can researchers optimize the yield of the tetrazolo[1,5-b]pyridazine moiety during synthesis?

The tetrazolo-pyridazine subunit is prone to decomposition under acidic or high-temperature conditions. Optimization strategies include:

  • Low-temperature cyclization : Conduct reactions at 0–5°C to minimize side reactions .
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during coupling steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce aggregation .
  • Catalytic additives : Employ Cu(I) catalysts (e.g., CuCl) to accelerate tetrazole formation .

Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and isolate via column chromatography (silica gel, gradient elution) .

(Advanced) What strategies resolve contradictory biological activity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors or assay conditions. Mitigation approaches include:

  • Solubility enhancement : Use co-solvents (e.g., DMSO/PEG 400) for in vivo administration to improve bioavailability .
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to identify labile functional groups (e.g., cyclohexenyl ethyl chain) .
  • Orthogonal receptor binding assays : Compare radioligand displacement (in vitro) with functional cAMP assays (in vivo) to confirm target engagement .

Example : If in vitro IC50 is 10 nM but in vivo ED50 is 1 µM, investigate plasma protein binding (e.g., via equilibrium dialysis) or metabolite interference .

(Advanced) What analytical methods are recommended for impurity profiling?

Critical impurities include decyclohexenylated byproducts and hydrolyzed tetrazolo-pyridazine derivatives. Analytical workflows involve:

  • HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor at 254 nm .
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify degradation pathways .
  • Quantitative NMR (qNMR) : Compare impurity peaks (e.g., δ 7.8 ppm for hydrolyzed pyridazine) against an internal standard (e.g., maleic acid) .

Q. Table 2: Common Impurities

ImpurityRetention Time (min)Molecular WeightSource
Decyclohexenyl analog12.5356.18Alkylation side reaction
Tetrazole-opened derivative10.2398.20Hydrolysis under acidic conditions

(Advanced) How can computational modeling aid in structure-activity relationship (SAR) studies?

  • Docking simulations : Use AutoDock Vina to predict binding poses in target receptors (e.g., adenosine A2A). Focus on interactions between the tetrazolo group and hydrophobic pockets .
  • QSAR models : Train models with descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
  • MD simulations : Analyze conformational stability of the cyclohexenyl ethyl chain in lipid bilayers to optimize membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.